beta-Amanitin

Description

RN given refers to L-As

Properties

Key on ui mechanism of action |

/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS. |

|---|---|

CAS No. |

21150-22-1 |

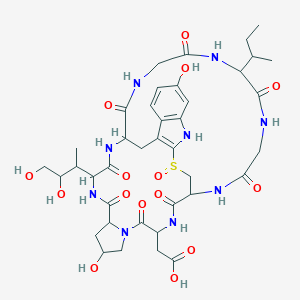

Molecular Formula |

C39H53N9O15S |

Molecular Weight |

920.0 g/mol |

IUPAC Name |

2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid |

InChI |

InChI=1S/C39H53N9O15S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-64(63)38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64+/m0/s1 |

InChI Key |

IEQCUEXVAPAFMQ-SXZCQOKQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)O)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |

Other CAS No. |

13567-07-2 |

physical_description |

Solid; [Merck Index] |

Pictograms |

Acute Toxic |

Synonyms |

1-Asp-alpha-amanitin alpha-amanitin, 1-aspartic acid- alpha-amanitin, Asp(1)- alpha-amanitin, aspartic acid(1)- beta-amanitin |

Origin of Product |

United States |

Historical and Foundational Research on Beta Amanitin

Early Isolation and Characterization of Amatoxins

The investigation into the toxic components of the death cap mushroom, Amanita phalloides, marked a significant chapter in natural product chemistry. The initial breakthrough came in 1937 when Feodor Lynen and Ulrich Wieland successfully isolated phalloidin, one of the two major groups of toxins present in these mushrooms. wikipedia.orgjournals.co.zawikipedia.org Following this, in 1941, Heinrich O. Wieland and Rudolf Hallermayer isolated the second, more toxic group of compounds, which they named amatoxins. wikipedia.orgecronicon.net These compounds, including the prominent members α-amanitin and β-amanitin, were identified as cyclic peptides. wikipedia.orgecronicon.net

The early isolation procedures were laborious, requiring large quantities of mushroom material to yield small amounts of the toxins. researchgate.net Initial characterization relied on methods like the Meixner test (also known as the Wieland test) to detect the presence of amatoxins. wikipedia.orgwikidoc.org Through these early efforts, it was established that amatoxins are bicyclic octapeptides, composed of eight amino acids in a complex ring structure. journals.co.zawikipedia.org These foundational studies distinguished amatoxins from phallotoxins based on their chemical properties and higher toxicity, setting the stage for more detailed structural analysis. journals.co.za

Pioneering Structural Determination of Beta-Amanitin via X-ray Crystallography

The precise three-dimensional arrangement of β-amanitin was unveiled through the powerful technique of X-ray crystallography. In a landmark study published in 1978 by Edward C. Kostansek, William H. Lipscomb, and their colleagues, the crystal structure of β-amanitin was determined. wikipedia.orgnih.gov This research confirmed the bicyclic octapeptide structure and revealed the molecule's distinct regions of hydrophilic and hydrophobic residues. nih.gov

The analysis provided critical details about the molecule's conformation, showing that all eight peptide groups are in the trans configuration and identifying four intramolecular hydrogen bonds that stabilize the structure. nih.gov The crystallographic data also confirmed the chemical sequence and the specific configuration of the amino acid residues. nih.gov This detailed structural model was instrumental in understanding how β-amanitin interacts with its biological target with high specificity. The determination of its structure was a significant achievement, providing the basis for explaining its potent toxicity. wikipedia.orgnih.gov

Table 1: Crystallographic Data for Beta-Amanitin

| Parameter | Value | Reference |

| Space Group | P2(1)2(1)2(1) | nih.gov |

| Unit Cell Dimensions | a = 14.004 Å | nih.gov |

| b = 14.943 Å | nih.gov | |

| c = 30.794 Å | nih.gov | |

| Molecular Structure | Bicyclic octapeptide | nih.gov |

Establishment of Beta-Amanitin as a Key Molecular Probe in Molecular Biology

The unique mechanism of action of β-amanitin swiftly transitioned its role from a deadly poison to an indispensable tool in molecular biology. nih.gov Researchers discovered that amatoxins are potent and specific inhibitors of RNA polymerase II, a vital enzyme in eukaryotic cells responsible for synthesizing messenger RNA (mRNA). ecronicon.netwikidoc.orgrsc.org Beta-amanitin exhibits high sensitivity towards RNA polymerase II, while RNA polymerase I is insensitive, and RNA polymerase III is inhibited only at much higher concentrations. vaia.comcfmot.decreative-biolabs.com

This differential sensitivity allowed scientists to dissect the functions of the different RNA polymerases within the cell. vaia.comsigmaaldrich.com By treating cells with low concentrations of amanitin, they could selectively shut down mRNA synthesis and study the resulting effects on gene expression and cellular processes. rsc.orgpsu.edu This application was crucial in defining the specific roles of each polymerase in transcribing various classes of RNA. sigmaaldrich.compsu.edu The high-affinity binding of β-amanitin to RNA polymerase II also facilitated the purification and study of the enzyme itself, cementing the toxin's status as a fundamental molecular probe in biological research. rsc.orgontosight.ai

Molecular Mechanisms of Beta Amanitin Action

Specific Inhibition of Eukaryotic RNA Polymerases

Beta-amanitin is a highly selective inhibitor, demonstrating differential sensitivity towards various types of RNA polymerases. This specificity is a key characteristic of its toxic action and has also rendered it a valuable tool in molecular biology for distinguishing between different polymerase activities. rsc.orgvaia.com

The primary target of beta-amanitin is RNA Polymerase II (Pol II), the enzyme responsible for transcribing protein-coding genes into messenger RNA (mRNA) and most small nuclear RNAs (snRNAs). rsc.orgvaia.compnas.orgwikipedia.org Beta-amanitin binds to Pol II with high affinity, effectively halting transcription. rsc.orgresearchgate.net RNA Polymerase III (Pol III), which synthesizes transfer RNA (tRNA), 5S ribosomal RNA (rRNA), and other small RNAs, is also inhibited by beta-amanitin, but with a significantly lower sensitivity, often requiring concentrations a hundred-fold higher than those needed to inhibit Pol II. caymanchem.comcreative-biolabs.comcfmot.denih.gov This differential sensitivity allows for the selective inhibition of Pol II at low concentrations of the toxin. vaia.com

| RNA Polymerase | Sensitivity to Beta-Amanitin | Primary Transcripts |

| RNA Polymerase II | High | mRNA, most snRNAs |

| RNA Polymerase III | Low to Intermediate | tRNA, 5S rRNA, other small RNAs |

In stark contrast to its effect on Pol II and Pol III, beta-amanitin does not inhibit RNA Polymerase I (Pol I), the enzyme responsible for transcribing the large ribosomal RNAs. caymanchem.comcreative-biolabs.comcfmot.decfmot.de This insensitivity is a defining feature that distinguishes Pol I from the other two major eukaryotic RNA polymerases. Furthermore, beta-amanitin has no inhibitory effect on bacterial RNA polymerases, highlighting its specificity for eukaryotic enzymes. caymanchem.comcreative-biolabs.comscbt.comcfmot.decfmot.de This lack of interaction with prokaryotic polymerases underscores the unique structural features of the eukaryotic Pol II and Pol III that are targeted by the toxin. vaia.comwikipedia.org

| Polymerase Type | Effect of Beta-Amanitin |

| Eukaryotic RNA Polymerase I | No Inhibition |

| Bacterial RNA Polymerases | No Inhibition |

Differential Sensitivity of RNA Polymerase II and III

Detailed Interaction with RNA Polymerase II Structure

The profound inhibitory effect of beta-amanitin on RNA Polymerase II stems from its precise and stable interaction with specific structural elements of the enzyme. This binding event triggers conformational changes that ultimately stall the polymerase's movement along the DNA template.

Crystallographic studies have revealed that beta-amanitin binds to a pocket adjacent to two critical mobile elements of Pol II: the bridge helix and the trigger loop. researchgate.netresearchgate.netwikipedia.org The bridge helix is a flexible α-helix that spans the active site cleft and is essential for the translocation of the polymerase along the DNA. wikipedia.orgnih.gov The trigger loop is another mobile element that plays a crucial role in substrate selection and catalysis by closing over the active site. nih.govnih.gov Beta-amanitin interacts with residues on both the bridge helix and the trigger loop, forming a network of contacts that stabilize these elements in a specific conformation. researchgate.netuni-muenchen.de A key interaction involves a hydrogen bond between the hydroxyl group of hydroxyproline (B1673980) in beta-amanitin and a glutamic acid residue in the bridge helix, as well as interactions with a histidine residue in the trigger loop. uni-muenchen.denih.gov

The binding of beta-amanitin to the bridge helix and trigger loop effectively locks these mobile elements in place, preventing the conformational changes necessary for translocation. researchgate.netwikipedia.org After a nucleotide is added to the growing RNA chain, the polymerase must move one base pair down the DNA template to position the active site for the next round of synthesis. This translocation process is dependent on the flexibility of the bridge helix and the movement of the trigger loop. researchgate.netwikipedia.org By restricting the mobility of these components, beta-amanitin traps the polymerase in a post-translocation intermediate state, thereby preventing the elongation of the RNA transcript. uni-muenchen.demdpi.com This results in a drastic reduction in the rate of transcription. wikipedia.org

Beta-amanitin forms a highly stable, non-covalent complex with RNA Polymerase II. researchgate.net This high-affinity binding is responsible for its potent and long-lasting inhibitory effect. rsc.org The complex forms within the nucleus, where transcription occurs, leading to the sequestration of the enzyme in an inactive state. researchgate.net The stability of this complex ensures that even at low concentrations, a significant portion of the cellular Pol II can be inhibited, leading to a widespread shutdown of gene expression and ultimately, cell death. rsc.org

Conformational Changes and Hindrance of Polymerase Translocation

Impact on Eukaryotic Gene Expression and Cellular Pathways

Beta-Amanitin, a member of the amatoxin family of cyclic peptides, exerts profound and detrimental effects on eukaryotic cells by targeting the fundamental process of gene transcription. wikipedia.org Its primary molecular target is RNA polymerase II (RNAP II), the enzyme essential for synthesizing messenger RNA (mRNA). researchgate.netnih.govmdpi.com By inhibiting this key enzyme, beta-Amanitin sets off a cascade of events that disrupts gene expression, halts protein production, and ultimately leads to cell death. researchgate.netquora.com The following sections detail the specific molecular mechanisms and cellular consequences of beta-Amanitin action.

Disruption of Messenger RNA (mRNA) Synthesis

The core mechanism of beta-Amanitin's toxicity is its potent and specific inhibition of eukaryotic RNA polymerase II. wikipedia.orgscbt.commedchemexpress.com It also demonstrates inhibitory effects on RNA polymerase III, though to a lesser extent. wikipedia.orgmedchemexpress.com Notably, it does not affect RNA polymerase I or bacterial RNA polymerases. wikipedia.org Beta-Amanitin binds non-covalently to the RNAP II enzyme complex, specifically interacting with components like the bridge helix. researchgate.netmdpi.com This binding event physically obstructs the translocation of the polymerase along the DNA template, which is a critical step for the elongation of the nascent mRNA chain. researchgate.netmdpi.com By preventing the conformational changes required for ribonucleic acid elongation, beta-Amanitin effectively freezes the transcription process. researchgate.netmdpi.com This direct inhibition of RNAP II leads to a rapid and severe cessation of the synthesis of all mRNAs, as well as microRNAs (miRNAs) and small nuclear RNAs (snRNAs). mdpi.comnih.govmedchemexpress.com

Global Downregulation of Gene Expression and Protein Production

The halt in mRNA synthesis directly translates to a global downregulation of gene expression. mdpi.comquora.com Without a continuous supply of new mRNA transcripts, the cellular machinery for protein synthesis is deprived of its templates. quora.comscbt.com This leads to a progressive and widespread decrease in the production of all proteins, which is a hallmark of amatoxin poisoning. nih.govscbt.comnih.gov

| Compound | Concentration | Effect on Total Protein Synthesis at 24h | Reference |

|---|---|---|---|

| Beta-Amanitin | 10 µg/mL | Significantly decreased | tubitak.gov.tr |

| Beta-Amanitin | 1 µg/mL | Greater inhibition than α-Amanitin | tubitak.gov.tr |

| Alpha-Amanitin | 1 µg/mL | Significantly increased | tubitak.gov.tr |

Induction of Programmed Cell Death Mechanisms (Apoptosis) in Experimental Systems

The cellular stress induced by the inhibition of transcription and subsequent collapse of protein synthesis ultimately triggers programmed cell death, or apoptosis. researchgate.netmdpi.com The cessation of mRNA synthesis is a potent damage signal that can activate intrinsic apoptotic pathways. nih.govnih.gov In vitro studies have shown that this process is often dependent on the tumor suppressor protein p53 and the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.netmdpi.com The concentration of amatoxin required to induce p53 has been shown to correlate with the concentration needed to inhibit mRNA synthesis, suggesting a direct link between these two events. researchgate.netmdpi.com Stress signals initiated by RNAP II inhibition can lead to the induction of p53, which in turn can trigger the mitochondrial pathway of apoptosis. nih.gov

Studies on hematopoietic cell lines have further elucidated the apoptotic effects of amatoxins. In these experiments, both alpha-Amanitin and beta-Amanitin were shown to decrease cell viability in a concentration-dependent manner. nih.govnih.govresearchgate.net While beta-Amanitin was found to be less toxic than alpha-Amanitin, it still caused a significant reduction in cell viability. nih.govresearchgate.net The mechanism of cell death was confirmed to be caspase-dependent apoptosis, as treatment with a pan-caspase inhibitor significantly reduced the toxicity induced by alpha-Amanitin. nih.govnih.gov

| Compound | Effect on Cell Viability | Relative Toxicity | Mechanism of Cell Death | Reference |

|---|---|---|---|---|

| alpha-Amanitin | Concentration-dependent decrease | More toxic | Caspase-dependent apoptosis | nih.govnih.gov |

| beta-Amanitin | Significant reduction | Less toxic than α-Amanitin | Apoptosis | nih.govresearchgate.net |

Influence on Cell Proliferation and Differentiation Studies

Given its fundamental role in blocking transcription and protein synthesis, beta-Amanitin profoundly impacts cell proliferation and differentiation. By halting the production of proteins essential for cell cycle progression, amatoxins can effectively arrest cell division. nih.gov Studies using alpha-Amanitin on NIH3T3 fibroblasts have shown that inhibition of RNA polymerase II specifically blocks cells in the G1 phase of the cell cycle, preventing their entry into the S phase (DNA synthesis). biologists.com This suggests that ongoing transcription during G1 is necessary to overcome a critical restriction point for cell cycle progression. biologists.com In various cancer cell lines, amanitin-based conjugates have been shown to strongly inhibit proliferation. oup.com

The influence on differentiation is equally significant. Differentiation is a process that relies heavily on precise, temporally regulated changes in gene expression to produce specialized cell types. By causing a global shutdown of transcription, amatoxins can prevent cells from executing these differentiation programs. biologists.com For example, in studies on Caenorhabditis elegans embryos, treatment with alpha-Amanitin resulted in arrest as a mass of undifferentiated cells, and the expression of early tissue-specific differentiation markers was blocked. biologists.com However, in other experimental contexts, the outcome can vary. A study using THP-1 human monocytic cells found that, unlike agents that specifically inhibit rRNA transcription, inhibition of RNA polymerase II by alpha-Amanitin did not induce the cells to differentiate. plos.org This highlights that the cellular response to transcriptional inhibition can be complex and context-dependent.

Structural Biology and Structure Activity Relationships of Beta Amanitin

Defining the Cyclic Peptide Architecture

The molecular structure of beta-amanitin has been extensively studied, revealing a complex and rigid architecture that is fundamental to its biological activity.

Beta-amanitin is a bicyclic octapeptide, meaning it is composed of a ring of eight amino acids which is further constrained by a second, internal ring. wikipedia.orgbiorxiv.orgrsc.org The primary ring is formed by standard peptide bonds between the eight L-amino acids. rsc.org The defining feature of the amatoxin family, including beta-amanitin, is the internal ring created by a unique tryptathionine bridge. rsc.orgcore.ac.uk This cross-link is a sulfoxide (B87167) bridge formed between the sulfur atom of a cysteine residue and the 2-position of the indole (B1671886) nucleus of a tryptophan residue. rsc.orgrsc.org

| Structural Feature | Description | Source(s) |

|---|---|---|

| Classification | Bicyclic Octapeptide | wikipedia.orgbiorxiv.orgrsc.org |

| Amino Acid Count | Eight L-amino acids | rsc.org |

| Key Cross-Link | Tryptathionine bridge (Cysteine-Tryptophan sulfoxide linkage) | rsc.orgbiorxiv.orgrsc.org |

| Peptide Bond Conformation | All trans | nih.gov |

| Stabilizing Features | Four intramolecular hydrogen bonds | nih.gov |

| Unusual Residues | Dihydroxyisoleucine, Hydroxyproline (B1673980), 6'-Hydroxytryptophan | rsc.org |

Structure-activity relationship (SAR) studies, primarily conducted on the closely related alpha-amanitin (B190558), have elucidated the specific amino acid side chains that are essential for high-affinity binding to RNA polymerase II. The molecule can be conceptually divided into a "western side" and an "eastern side". rsc.org The western portion (amino acids 1-3) is highly functionalized and forms the primary binding interface with the enzyme, while the eastern portion (amino acids 5-7) is non-functionalized and does not appear to interact with the polymerase. rsc.org

Several residues are critical for this interaction:

Isoleucine at position 6 (Ile6): This residue is considered of paramount importance for binding. nih.govnih.gov Its replacement with a smaller amino acid like alanine (B10760859) results in a near-total loss of affinity, highlighting the significance of a strong hydrophobic interaction at this position. nih.govnih.govresearchgate.net

Glycine (B1666218) at position 5 (Gly5): The absence of a side chain at this position is also crucial. nih.govnih.gov Substituting glycine with alanine significantly diminishes binding affinity, suggesting that a bulky side chain in this region disrupts the critical conformation required for binding. nih.govresearchgate.net

Hydrogen Bond Donors: The hydroxyl (OH) groups on hydroxyproline (position 2) and dihydroxyisoleucine (position 3), along with the indole NH group of 6'-hydroxy-tryptophan (position 4), all act as hydrogen bond donors, forming key contact points with the enzyme. nih.govnih.govresearchgate.net

The rigid, bicyclic nature of beta-amanitin forces the peptide backbone into a specific, well-defined conformation. A key element of this structure is a beta-turn, which involves residues such as Gly5 and Ile6. nih.govnih.govresearchgate.net This beta-turn is recognized as the single most important structural feature for the toxin's ability to bind to RNA polymerase II. nih.govnih.gov The structural integrity of this turn, maintained by the hydrophobic side chain of Ile6 and the lack of a side chain at Gly5, correctly positions the other critical residues to engage with the binding pocket of the enzyme. nih.govresearchgate.net Any chemical modifications that disrupt this conformation lead to a dramatic loss of binding affinity and toxicity. researchgate.net

Identification of Critical Amino Acid Residues for RNA Polymerase II Binding

Comparative Structural and Functional Analysis with Alpha-Amanitin

Alpha-amanitin is the most well-known of the amatoxins and shares a nearly identical structure with beta-amanitin. The minor structural difference between them accounts for subtle but significant variations in their functional properties.

The fundamental bicyclic octapeptide framework of alpha- and beta-amanitin is identical. biorxiv.org The sole point of structural divergence lies in the side chain of the amino acid at position 1 (an aspartic acid derivative). researchgate.net

In alpha-amanitin , this side chain is an asparagine, terminating in a neutral amide group (-CONH₂). researchgate.net

In beta-amanitin , this residue is aspartic acid, terminating in a carboxylic acid group (-COOH), which is acidic. researchgate.net

This seemingly minor change from a neutral amide to an acidic carboxyl group has important functional consequences. The hydroxyl group in beta-amanitin's carboxylic acid has been shown to increase its affinity for certain organic anion transporters (OATs), which can lead to different patterns of cellular uptake and organ accumulation compared to alpha-amanitin. mdpi.com

Both toxins are potent inhibitors of RNA polymerase II, binding with high affinity in the nanomolar range to the mammalian enzyme. tandfonline.comuni-muenchen.de This strong interaction physically obstructs the translocation of the enzyme along the DNA template, thereby halting mRNA synthesis. rsc.org

| Feature | Alpha-Amanitin | Beta-Amanitin | Source(s) |

|---|---|---|---|

| Side Chain at Position 1 | Asparagine (Neutral amide) | Aspartic Acid (Acidic carboxyl) | researchgate.net |

| Relative Toxicity (MCF-7 cells) | Higher (LD50 = 1 µg/mL at 36h) | Lower (LD50 = 10 µg/mL at 36h) | researchgate.net |

| Onset of Action | Slower onset | Faster inhibition of protein synthesis (at 24h) | researchgate.netresearchgate.net |

| Binding Target | RNA Polymerase II | ncats.iorsc.org |

Advanced Research Methodologies for Beta Amanitin Studies

Extraction and Purification Protocols from Fungal Sources

The initial and most critical phase in studying beta-amanitin is its efficient extraction and subsequent purification from the complex matrix of fungal tissue, most notably from species like Amanita phalloides.

Optimization of Homogenization and Aqueous Extraction Procedures

The primary step in isolating beta-amanitin involves the mechanical disruption of the fungal cells to release the toxins. Dried mushroom material is often pulverized or ground using a mortar and pestle or a blender to increase the surface area for extraction. biorxiv.org This homogenized material is then subjected to extraction, typically using aqueous or organic solvents.

Chromatographic Techniques for Isolation and Purification (e.g., Sephadex, Preparative HPLC)

Following initial extraction, the crude liquid extract contains a complex mixture of compounds, including other amatoxins, phallotoxins, and various cellular components. Therefore, a series of chromatographic steps is essential to isolate and purify beta-amanitin.

A well-established method for the purification of beta-amanitin involves a multi-step chromatographic sequence. nih.gov This often begins with desalting the crude extract using a resin like Amberlite XAD-4. nih.gov

Sephadex Chromatography: Adsorption chromatography using Sephadex LH-20 is a key step in separating the toxins from other components. nih.govsigmaaldrich.com Sephadex LH-20 is a hydroxypropylated, cross-linked dextran (B179266) gel that can be used with organic solvents for size exclusion, partition, and adsorption chromatography. sigmaaldrich.comresearchgate.net The separation on Sephadex LH-20 can be performed under both acidic and neutral pH conditions to fractionate the different toxins. nih.gov This step is effective in separating the amatoxin group from the phallotoxin group.

For further purification, ion-exchange chromatography is employed. QAE-Sephadex, a strong anion exchanger, is used to separate the neutral amanitins (B175416) (like α-amanitin) from the acidic ones, such as beta-amanitin, which carries a net negative charge due to its aspartic acid residue. nih.govibu.edu.tr

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, preparative HPLC is the final and most refined step. This technique uses the same principles as analytical HPLC but on a larger scale to isolate quantities of a specific compound. Researchers have successfully used preparative HPLC to obtain beta-amanitin with a purity exceeding 90%. researchgate.netdergipark.org.tr This process typically involves using a C18 column and collecting the specific fraction that corresponds to the retention time of beta-amanitin. scielo.br The collected fractions are then dried, resulting in a highly purified compound suitable for use as an analytical standard or for detailed toxicological studies. dergipark.org.tr

Quantitative Analytical Techniques

Accurate quantification of beta-amanitin is paramount for toxicological assessments and for characterizing its concentration in various fungal species. High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern analytical methods for this purpose.

High-Performance Liquid Chromatography (HPLC) with Various Detection Systems

HPLC offers high resolution and sensitivity for separating and quantifying amatoxins. The most common approach is reversed-phase HPLC, where a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. biorxiv.org The mobile phase often consists of an aqueous buffer, such as sodium acetate, mixed with an organic solvent like methanol (B129727) or acetonitrile. biorxiv.orgdatadryad.org Isocratic elution, where the mobile phase composition remains constant, is frequently used for a stable and reproducible separation. biorxiv.org

Ultraviolet (UV) detection is a standard method for quantifying amanitins. These toxins exhibit a characteristic UV absorbance maximum at approximately 305 nm, which is used for their detection and quantification. biorxiv.orgresearchgate.net A Diode Array Detector (DAD) offers an advantage over a simple UV detector by capturing the entire UV spectrum for each peak. This allows for peak purity analysis and confirmation of the analyte's identity by comparing its spectrum with that of a known reference standard. datadryad.orgresearchgate.net The linearity of the DAD response for beta-amanitin has been demonstrated over specific concentration ranges, allowing for accurate quantification. biorxiv.orgbiorxiv.org

Table 1: HPLC-DAD Method Parameters for Beta-Amanitin Analysis

| Parameter | Condition | Source |

| Column | Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 3 µm) | biorxiv.org |

| Mobile Phase | 0.1 M Sodium Acetate (pH 4.7) and Methanol (83:17, v/v) | biorxiv.org |

| Flow Rate | 1.0 mL/min | biorxiv.org |

| Detection | DAD, monitored at 305 nm | biorxiv.orgresearchgate.net |

| Injection Volume | 50 µL | biorxiv.org |

| Retention Time | ~16 minutes | biorxiv.org |

Electrochemical (EC) detection can be used in series with a UV/DAD detector to enhance the specificity and, in some cases, the sensitivity of beta-amanitin analysis. nih.govmdpi.com The EC detector measures the current resulting from the oxidation or reduction of the analyte at an electrode surface set at a specific potential. For amanitins, an oxidative potential (e.g., +0.600 V) is applied. biorxiv.orgresearchgate.net While UV detection is broadly applicable, EC detection relies on the specific electrochemical properties of the target molecule, thereby reducing interference from co-eluting compounds that are not electrochemically active at the set potential. biorxiv.org This dual-detection approach (UV-EC) provides a higher degree of confidence in the identification and quantification of beta-amanitin in complex samples like mushroom extracts. nih.gov

Table 2: Method Validation Data for Beta-Amanitin Quantification by HPLC with UV and EC Detection

| Parameter | UV Detection | EC Detection | Source |

| Linearity Range | 0.5–20.0 µg/mL | 0.5–20.0 µg/mL | biorxiv.orgbiorxiv.org |

| Correlation Coefficient (R²) | >0.999 | >0.999 | biorxiv.orgbiorxiv.org |

| Limit of Detection (LOD) | 64 µg/mL⁻¹ | 24 µg/mL⁻¹ | nih.govmdpi.com |

| Limit of Quantification (LOQ) | 0.63 µg/mL | 0.39 µg/mL | biorxiv.org |

| Recovery Rate | 89% to 117% | 89% to 117% | biorxiv.orgnih.gov |

| Inter/Intra-day Precision | <13% | <13% | biorxiv.orgnih.gov |

Ultraviolet (UV) and Diode Array Detection (DAD)

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry (MS)-based methodologies are central to the sensitive and specific detection of β-amanitin in various biological and environmental matrices. These techniques identify and quantify molecules based on their mass-to-charge ratio, providing a high degree of certainty in analytical results. When coupled with chromatographic separation techniques, MS offers powerful tools for distinguishing β-amanitin from other structurally similar amatoxins and endogenous matrix components. mdpi.commdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the detection and quantification of β-amanitin. mdpi.com This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In LC-MS/MS, the sample is first injected into an LC system where β-amanitin and other components are separated based on their physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer.

The mass spectrometer operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion for β-amanitin is selected and fragmented to produce characteristic product ions. mdpi.com This process ensures high specificity, as the detection is based on both the retention time from the LC and the specific mass transitions of the target analyte. mdpi.com For instance, because α-amanitin and β-amanitin have molecular weights that differ by only 1 Dalton, and the isotopic abundance of 13C in α-amanitin can interfere with the detection of β-amanitin, chromatographic separation is crucial. mdpi.com

LC-MS/MS methods have been developed for the simultaneous detection of multiple mushroom toxins, including β-amanitin, in various samples like mushrooms, serum, urine, and simulated gastric fluid. mdpi.com These methods demonstrate good linearity and low limits of quantification, meeting the requirements for analyzing trace compounds in complex biological matrices. mdpi.com For example, a developed LC-MS/MS method for detecting 12 mushroom toxins, including β-amanitin, showed a limit of quantification between 0.15 and 2.0 µg/L in biological liquids. mdpi.com Another study reported a method to detect α-, β-, and γ-amanitin in urine with a calibration range for β-amanitin from 2.5–200 ng/mL. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Orbitrap-Based Systems

High-resolution mass spectrometry (HRMS) offers a significant advantage in the analysis of β-amanitin by providing highly accurate mass measurements, which aids in the confident identification of the toxin. nih.govkoreascience.kr This is particularly useful in complex matrices where interferences are common. Orbitrap-based mass spectrometry, a type of HRMS, has proven to be sufficiently sensitive for the identification and quantification of β-amanitin at very low levels. mdpi.comresearchgate.net

An LC-HRMS/MS method was developed and validated for the quantification of α- and β-amanitin in human plasma at sub-nanogram per milliliter levels. nih.govmdpi.com This method demonstrated excellent sensitivity with limits of identification at 20 pg/mL and a calibration range from 20 pg/mL to 2000 pg/mL. nih.govmdpi.comresearchgate.net In this study, β-amanitin was successfully identified in seven out of nine patient plasma samples, with concentrations ranging from <20 to 7520 pg/mL. nih.govmdpi.comresearchgate.net The use of HRMS allows for the differentiation of β-amanitin from other compounds with similar nominal masses, thereby increasing the reliability of the results. nih.gov

Another study utilized LC-HRMS with a parallel reaction monitoring mode for the simultaneous determination of α- and β-amanitin in mouse plasma. koreascience.kr This method achieved a low limit of quantification of 0.5 ng/mL using a very small plasma volume and was successfully applied to a toxicokinetic study. koreascience.kr

Table 1: Performance of an LC-HRMS/MS Method for β-Amanitin in Human Plasma nih.govmdpi.com

| Parameter | Value |

| Limit of Identification | 20 pg/mL |

| Calibration Range | 20 - 2000 pg/mL |

| Matrix Effects (QC Low) | 109% (CV = 16.6%) |

| Matrix Effects (QC High) | 104% (CV = 3.7%) |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS/MS) enhances the speed and resolution of β-amanitin analysis compared to conventional HPLC. researchgate.netnih.gov The use of smaller particle sizes in UHPLC columns leads to sharper peaks and better separation efficiency, allowing for faster analysis times without compromising performance. researchgate.netnih.gov

A UHPLC-MS/MS method was developed for the simple and rapid determination of amatoxins, including β-amanitin, in body fluids. This method allowed for the complete separation of three compounds within 4.5 minutes. researchgate.net Another study compared the performance of low-resolution mass spectrometry (LRMS) with high-resolution mass spectrometry (HRMS) for the analysis of amanitins in bile samples using UHPLC-MS. researchgate.netnih.gov Both UHPLC-MS/MS (triple quadrupole) and UHPLC-ToF-MS (time-of-flight) were validated and found capable of detecting β-amanitin with limits of detection and quantification as low as 0.32 µg/kg and 0.55 µg/kg, respectively. researchgate.netnih.gov

The high throughput and sensitivity of UHPLC-MS/MS make it a valuable tool for clinical and forensic toxicology, where rapid and accurate results are essential. researchgate.net

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for β-Amanitin in Bile using UHPLC-MS Methods researchgate.netnih.gov

| Method | LOD (µg/kg) | LOQ (µg/kg) |

| UHPLC-MS/MS | 1.69 | 5.62 |

| UHPLC-ToF-MS | 0.32 | 0.55 |

Immunoaffinity Extraction Coupled with LC-MS

To improve the selectivity and reduce matrix effects in the analysis of β-amanitin, immunoaffinity extraction (IAE) can be coupled with LC-MS. mdpi.comresearchgate.neteco-vector.com IAE utilizes antibodies specific to the target analyte, in this case, amanitins, to selectively capture them from a complex sample matrix. mdpi.com The captured toxins are then eluted and analyzed by LC-MS.

This approach significantly cleans up the sample, removing interfering substances that could suppress or enhance the ionization of β-amanitin in the mass spectrometer, leading to more accurate and reliable quantification. mdpi.com A validated electrospray LC-MS assay for the determination of α- and β-amanitin in urine utilized immunoaffinity extraction as a sample preparation step. mdpi.comresearchgate.neteco-vector.com The use of IAE demonstrated good reproducibility for the extraction of both α- and β-amanitins. mdpi.com While highly effective, the development and production of specific antibodies can be a limitation of this technique. mdpi.com

Capillary Zone Electrophoresis (CZE) for Separation and Quantitation

Capillary Zone Electrophoresis (CZE) is an alternative separation technique for the analysis of β-amanitin. nih.govcreative-proteomics.com CZE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the analyte. creative-proteomics.com This method offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. creative-proteomics.compan.olsztyn.pl

A CZE method with photodiode array detection was developed for the quantification of α- and β-amanitin in urine samples and toadstool extracts. nih.gov The analysis required approximately 20 minutes, with a detection limit of 1 µg/mL. nih.gov While this detection limit was higher than that of some MS-based methods, CZE provides a cost-effective alternative to immunoassays like RIA and can quantify multiple toxins in a single run. nih.gov In one study, CZE was used to analyze urine samples from suspected mushroom poisoning cases, and β-amanitin was successfully identified in two of the samples. univr.it Coupling CZE with mass spectrometry (CZE-MS) can further enhance sensitivity and specificity. nih.govnih.gov

Immunoassays (e.g., ELISA, Radioimmunoassay) for Detection

Immunoassays are widely used for the detection of β-amanitin due to their high sensitivity and specificity, which stem from the use of antibodies that bind to the toxin. nih.govresearchgate.netwikipedia.org

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format. In a competitive ELISA for β-amanitin, a known amount of enzyme-labeled β-amanitin competes with the β-amanitin in the sample for binding to a limited number of antibody sites. The amount of bound enzyme is inversely proportional to the concentration of β-amanitin in the sample. A highly sensitive and specific competitive ELISA was developed for measuring β-amanitin in human serum and urine, with a detection limit of approximately 80 pg/mL and a dynamic range of 80-2,000 pg/mL. nih.gov This assay showed 22% cross-reactivity with α-amanitin. nih.gov However, some commercial ELISA kits for amanitins are more selective for α-amanitin and show very low cross-reactivity with β-amanitin. alphalabs.co.ukbuhlmannlabs.ch

Radioimmunoassay (RIA) is another type of immunoassay that was historically used for amanitin detection. nih.govnih.gov RIA is similar in principle to ELISA but uses a radiolabeled toxin instead of an enzyme-labeled one. nih.gov A rapid RIA using a nylon support was developed for amatoxins, with a detection limit of about 3 ng/mL. nih.gov While sensitive, RIAs have the disadvantage of using radioactive materials, which have a limited shelf life and require special handling and disposal procedures. nih.govnih.gov

More recently, other immunoassay formats like the lateral flow immunoassay (LFIA) have been developed for the rapid detection of amatoxins. researchgate.netnih.govoup.com An LFIA was established for the trace detection of α-, β-, and γ-amanitin in urine, detecting β-amanitin at concentrations as low as 50 ng/mL by visual evaluation. nih.govoup.com

Application of Isotopically Labeled Internal Standards in Quantitative Analysis

The accurate quantification of amatoxins in biological matrices like urine is a significant challenge, primarily due to matrix effects that can suppress or enhance the analyte's signal in mass spectrometry. nih.gov The most effective way to counteract these effects is through the use of a stable, isotopically labeled internal standard that behaves chemically and physically like the analyte. nih.govavantiresearch.com

For amatoxins, the development of such standards has been difficult because their complex bicyclic structure makes chemical synthesis challenging. nih.govnih.gov However, a breakthrough came with the production of ¹⁵N₁₀-α-amanitin, created by growing the mushroom Galerina marginata in a heavy nitrogen environment. nih.gov This isotopically labeled version of α-amanitin has been successfully incorporated into liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov The use of ¹⁵N₁₀-α-amanitin as an internal standard has significantly improved the precision and accuracy of α-amanitin quantification in urine, with precision reported as ≤5.49% and accuracy between 100–106%. nih.govresearchgate.netcdc.gov

Despite this progress, a specific isotopically labeled internal standard for beta-amanitin is not yet commercially available. researchgate.net As a result, quantitative methods for beta-amanitin often rely on external calibration, which can still yield acceptable, though less robust, results. nih.govresearchgate.netcdc.gov In these methods, the precision for beta-amanitin was found to be ≤17.2% with an accuracy between 99–105%. nih.govresearchgate.net The lack of a dedicated standard is a critical gap, as the small mass difference between α-amanitin and beta-amanitin can lead to isotopic interference, complicating analysis. mdpi.com

In Vitro and Cellular Model Systems for Biological Activity Assessment

In vitro and cellular models are indispensable for dissecting the molecular mechanisms of beta-amanitin toxicity, particularly its effects on cell viability and protein synthesis.

A variety of established human cell lines have been employed to investigate the cytotoxic effects of beta-amanitin.

MCF-7 Cells: The MCF-7 breast cancer cell line has been used to compare the toxicity of alpha- and beta-amanitin. tubitak.gov.trresearchgate.netresearchgate.net Studies applying various concentrations of beta-amanitin (ranging from 0.01 to 100 µg/mL) to MCF-7 cells have demonstrated its toxic effects. researchgate.netncats.io In one study, the LD₅₀ for beta-amanitin in MCF-7 cells after 36 hours was determined to be 10 µg/mL, compared to 1 µg/mL for alpha-amanitin (B190558). tubitak.gov.trnih.gov

HEK293 Cells: Human Embryonic Kidney (HEK293) cells are frequently used, especially in studies involving the overexpression of specific transporters to investigate the uptake mechanisms of toxins. mdpi.comnih.gov These cells have been instrumental in identifying the role of OATP transporters in amanitin uptake. mdpi.comrsc.org

Hematopoietic Cells: Research has also focused on the hematotoxicity of amatoxins using various hematopoietic cell lines and primary CD34+ hematopoietic stem cells. nih.govnih.gov These studies confirmed that beta-amanitin is toxic to these cells, although it is less potent than alpha-amanitin. nih.gov Exposure to alpha-amanitin was shown to decrease cell viability and induce apoptosis in a caspase-dependent manner in these cell lines. nih.govnih.gov

To quantify the impact of beta-amanitin on cells, researchers use specific assays that measure cell viability and protein content.

MTT Test: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test used to assess cell viability and metabolic activity. tubitak.gov.trnih.gov In studies with MCF-7 cells, the MTT test was performed to determine the level of toxicity after exposure to beta-amanitin. tubitak.gov.trresearchgate.netresearchgate.net For beta-amanitin, cell viability rates were calculated at 52%, 62%, 84%, 86%, and 91% for concentrations of 100, 10, 1, 0.1, and 0.01 µg/mL, respectively. tubitak.gov.tr Similar assays, such as the MTS test, are also used to measure cytotoxicity. nih.govrsc.org

Biuret Test: The Biuret test is a method used to determine the total quantity of protein in a sample. tubitak.gov.trresearchgate.net This assay was used to measure changes in protein levels within MCF-7 cells following treatment with beta-amanitin. tubitak.gov.trresearchgate.netresearchgate.net Research showed that beta-amanitin caused a significant decrease in total cellular protein, with the highest inhibition observed at 24 hours of exposure. tubitak.gov.trresearchgate.net This finding suggests an early onset of protein synthesis inhibition, which may be a key characteristic of beta-amanitin's toxic action. researchgate.net

| Cell Line | Assay Used | Key Finding | Reference |

|---|---|---|---|

| MCF-7 | MTT Test, Biuret Test | Demonstrated dose-dependent toxicity. Highest inhibition of protein synthesis observed at 24 hours. | tubitak.gov.trresearchgate.net |

| HEK293 | Transporter Uptake Assays | Used to study the role of overexpressed transporters like OATP1B1 and OATP1B3 in amanitin uptake. | mdpi.comnih.gov |

| Hematopoietic Cell Lines | MTS Assay, Caspase-Glo Assay | Beta-amanitin reduced cell viability, though it was less toxic than alpha-amanitin. | nih.govnih.gov |

Understanding how beta-amanitin enters and exits cells is critical for developing inhibitor-based therapies. Transporter overexpression systems, typically using HEK293 cells, are the primary tool for this research. mdpi.comnih.gov These systems involve genetically modifying a cell line to produce a high number of specific transporter proteins on its membrane. nih.gov

Studies have shown that members of the Organic Anion Transporting Polypeptide (OATP) family are key to the hepatic uptake of amatoxins. mdpi.comrsc.orgnih.gov Specifically, OATP1B1 and OATP1B3 have been identified as significant transporters for both alpha- and beta-amanitin. mdpi.com Research using HEK293 cells overexpressing these transporters demonstrated that the uptake of beta-amanitin was significantly increased compared to control cells. mdpi.com Further investigation revealed that beta-amanitin is also a substrate for the renal transporter OAT3. mdpi.com In addition to being transported, beta-amanitin was found to inhibit the transport activity of other transporters, namely MATE2-K and OAT3, in a concentration-dependent manner. mdpi.com These findings highlight the complex interactions between beta-amanitin and various cellular transporters, which govern its tissue-specific toxicity.

Assays for Evaluating Protein Synthesis Inhibition (e.g., MTT test, Biuret test)

In Vivo Toxicokinetic Studies in Animal Models (Research Focus)

In vivo studies using animal models, predominantly mice, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of beta-amanitin in a whole-organism context. researchgate.netnih.gov These toxicokinetic studies provide data that is crucial for assessing the toxin's behavior after exposure.

Toxicokinetic studies in mice have revealed key parameters regarding beta-amanitin's fate in the body. Following intravenous (IV) administration, beta-amanitin disappears rapidly from the plasma. mdpi.comnih.govresearchgate.net In contrast, after oral administration, it is absorbed quickly, with the time to reach peak plasma concentration (Tmax) occurring between 1.0 and 1.5 hours. nih.gov

Key toxicokinetic parameters for beta-amanitin in mice include:

Half-life (t½): The plasma elimination half-life after IV injection is short, reported to be in the range of 18.3–33.6 minutes. nih.govresearchgate.netresearchgate.net Following oral administration, the elimination half-life is longer, measured at 2.5–2.7 hours. nih.gov

Clearance (CL): High systemic clearance was observed for all IV doses tested, consistent with its rapid elimination from plasma. nih.gov

Bioavailability: The absolute oral bioavailability is low, estimated to be between 7.3% and 9.4%. nih.govresearchgate.net This indicates that only a small fraction of ingested beta-amanitin enters systemic circulation.

Distribution: After oral administration, the highest tissue-to-plasma ratios were found in the intestine and stomach, followed by the kidney, spleen, lung, and liver. researchgate.netnih.gov This distribution aligns with the known target organs of amatoxin poisoning. researchgate.netnih.gov

Excretion: Following IV administration, 52.3% of the dose was recovered unchanged in the urine, while after oral administration, 72.4% was recovered in the feces, consistent with its low bioavailability. nih.govresearchgate.net

| Parameter | Value | Route of Administration | Reference |

|---|---|---|---|

| Elimination Half-life (t½) | 18.3–33.6 minutes | Intravenous (IV) | nih.govresearchgate.net |

| Elimination Half-life (t½) | 2.5–2.7 hours | Oral | nih.gov |

| Time to Peak (Tmax) | 1.0–1.5 hours | Oral | nih.gov |

| Absolute Bioavailability | 7.3–9.4% | Oral | nih.govresearchgate.net |

| Primary Excretion Route | Feces (72.4% of dose) | Oral | nih.govresearchgate.net |

| Primary Excretion Route | Urine (52.3% of dose) | Intravenous (IV) | nih.govresearchgate.net |

Distribution and Elimination Patterns in Organs and Excreta

Research into the toxicokinetics of beta-amanitin reveals specific patterns of its distribution throughout the body and its subsequent elimination. Studies utilizing animal models and analyzing clinical data from human poisoning cases have provided insights into how the toxin travels, where it accumulates, and how it is ultimately expelled.

Distribution in Organs

Following exposure, beta-amanitin is distributed to various organs, with a notable tendency to accumulate in the gastrointestinal tract and kidneys.

Detailed Research Findings:

In mouse models, the distribution of beta-amanitin has been extensively studied. Following oral administration, the toxin is distributed in descending order of concentration to the intestine, stomach, kidney, lung, spleen, liver, and heart. nih.gov The highest tissue-to-plasma concentration ratios are observed in the intestine and stomach, identifying them as primary target organs along with the kidneys after oral poisoning. nih.govresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net Research comparing beta-amanitin with alpha-amanitin in mice found that 24 hours after oral administration, the concentration of beta-amanitin was significantly higher in the stomach, liver, and kidney. nih.gov

Studies on human poisoning cases corroborate these findings. In an analysis of 43 amatoxin intoxication cases, four cases included measurements of amanitin concentrations in tissues, revealing significant levels of beta-amanitin in the liver and kidneys. nih.govmdpi.com The concentrations of beta-amanitin were found to be potentially higher than those of alpha-amanitin in these organs, suggesting different toxicokinetic properties. mdpi.com

| Organism | Organ | Concentration / Distribution Rank | Source |

|---|---|---|---|

| Mouse (Oral Admin.) | Intestine | 1 (Highest Concentration) | nih.gov |

| Mouse (Oral Admin.) | Stomach | 2 | nih.gov |

| Mouse (Oral Admin.) | Kidney | 3 | nih.gov |

| Mouse (Oral Admin.) | Lung | 4 | nih.gov |

| Mouse (Oral Admin.) | Spleen | 5 | nih.gov |

| Mouse (Oral Admin.) | Liver | 6 | nih.gov |

| Mouse (Oral Admin.) | Heart | 7 (Lowest Concentration) | nih.gov |

| Human | Liver | 170.8–3298 ng/g | nih.govmdpi.com |

| Human | Kidney | 1017–1391 ng/g | nih.govmdpi.com |

Elimination Patterns in Excreta

The elimination of beta-amanitin from the body occurs through both renal and fecal routes, with the primary pathway depending on the route of administration.

Detailed Research Findings:

In mice, the route of administration significantly influences the elimination pathway. Following oral administration, beta-amanitin is predominantly eliminated in the feces. nih.gov One study reported a cumulative fecal recovery of 72.4 ± 24.7% within 48 hours, while urinary excretion accounted for only 2.4 ± 1.2%. nih.gov This high fecal recovery is attributed to the low oral bioavailability of the toxin. nih.govresearchgate.netresearchgate.net

Conversely, after intravenous injection in mice, the primary route of elimination shifts to the urine. nih.govresearchgate.net Studies have shown a total urinary recovery of 52.3 ± 19.8% of the parent compound over 48 hours, with a much lower fecal recovery of 7.6% ± 1.2%. nih.govresearchgate.netresearchgate.net

In humans, beta-amanitin is detectable in urine following poisoning. nih.govmdpi.com Analysis of urine from 24 intoxicated patients showed that the total amount of beta-amanitin excreted ranged from 0.05 to 5.21 mg. nih.gov Further research in beagles has demonstrated that beta-amanitin is also excreted in bile, although this accounts for a smaller portion of total elimination compared to urine. mdpi.com In one study, beta-amanitin excreted in bile represented less than 20% of the total amount excreted in both urine and bile. mdpi.com

| Organism | Administration Route | Excreta | Cumulative Excretion (% of Dose over 48h) | Source |

|---|---|---|---|---|

| Mouse | Oral | Feces | 72.4 ± 24.7% | nih.gov |

| Mouse | Oral | Urine | 2.4 ± 1.2% | nih.gov |

| Mouse | Intravenous | Urine | 52.3 ± 19.8% | nih.govresearchgate.netresearchgate.net |

| Mouse | Intravenous | Feces | 7.6 ± 1.2% | nih.govresearchgate.netresearchgate.net |

Beta Amanitin in the Study of Transcriptional Regulation and Gene Expression

Dissecting Fundamental RNA Polymerase II Functions

Beta-amanitin's primary mechanism of action is the high-affinity binding and inhibition of eukaryotic RNA polymerase II, and to a lesser extent, RNA polymerase III. caymanchem.commedchemexpress.com It does not affect RNA polymerase I or bacterial RNA polymerases, a selectivity that has been instrumental for researchers in distinguishing the functions of the different polymerases within the cell. caymanchem.comwikipedia.org By treating cells with beta-amanitin, scientists can specifically halt the transcription of all protein-coding genes and many non-coding RNAs, thereby isolating and studying the direct consequences of Pol II inhibition.

The toxin binds near the catalytic active site of Pol II, interacting with a flexible "bridge helix" domain within the enzyme's largest subunit, RPB1. wikipedia.orgt3db.canih.gov This interaction does not block the entry of nucleotide triphosphates but physically impedes the translocation of the polymerase along the DNA template. wikipedia.orgnih.gov This effectively freezes the enzyme in place after the formation of a phosphodiester bond, allowing for detailed study of the enzyme's structural and functional dynamics during the transcription cycle. This precise inhibitory action has been crucial for mapping the enzyme's active sites and understanding the mechanical processes that drive RNA synthesis.

| Research Application | Key Finding | Citation(s) |

| Differentiating Polymerase Activity | Beta-amanitin selectively inhibits RNA Pol II and III, but not Pol I or bacterial RNA polymerase. | caymanchem.comwikipedia.org |

| Identifying Pol II Subunits | The RPB1 subunit was identified as the target of beta-amanitin, crucial for understanding enzyme structure. | t3db.ca |

| Mechanism of Inhibition | Binds to the bridge helix, interfering with Pol II translocation rather than substrate binding. | wikipedia.orgnih.gov |

Investigating Eukaryotic Gene Expression Mechanisms

The regulation of gene expression in eukaryotes is a multi-layered process, and beta-amanitin serves as a fundamental tool for its investigation. slideshare.netresearchgate.net As RNA polymerase II is responsible for transcribing all protein-coding genes into mRNA, its inhibition by beta-amanitin effectively shuts down the first and most critical step of gene expression. t3db.cafmi.ch This allows researchers to study the global consequences of transcriptional arrest and the roles of specific genes and pathways.

By using beta-amanitin, scientists can create a baseline of transcriptional silence against which the activity of specific genetic elements can be measured. For instance, studies have used this toxin to confirm that the specific initiation of transcription on certain genes, like the beta-globin gene, depends on factors present only in specific (erythroid) tissues. nih.gov Furthermore, research has shown that Pol II is often associated with genes transcribed by RNA polymerase III and that inhibiting Pol II with amanitin can affect the expression of these Pol III genes, revealing a previously unknown level of cross-regulation between the polymerases. pnas.org

| Area of Investigation | Use of Beta-Amanitin | Finding | Citation(s) |

| Tissue-Specific Transcription | To confirm that specific transcription initiation requires tissue-specific factors. | Transcription of the beta-globin gene only occurred with extracts from erythroid tissues. | nih.gov |

| Polymerase Cross-Regulation | To determine the influence of Pol II on Pol III-transcribed genes. | Inhibition of Pol II transcription by amanitin affects the expression of a subset of Pol III genes. | pnas.org |

| Global Gene Expression | To halt the synthesis of mRNA to study downstream effects. | Inhibition of Pol II stops essential protein synthesis, leading to cell death. | scbt.com |

Analysis of Transcriptional Elongation and Termination Processes

Beta-amanitin has been pivotal in studying the elongation and termination phases of transcription. Its inhibitory mechanism directly targets the movement of Pol II along the DNA strand. Structural and biochemical studies have revealed that by binding to the Pol II bridge helix, amanitin restricts the flexibility required for the enzyme to move forward, thus drastically slowing the rate of elongation from several thousand to just a few nucleotides per minute. wikipedia.orgnih.gov More recent research also points to the "trigger loop," a mobile element critical for substrate selection and catalysis, as a direct target of amanitin, further explaining the profound inhibition of elongation. nih.gov

This potent effect on elongation allows researchers to synchronize transcription and study the factors involved in this process. By arresting Pol II, scientists can investigate the assembly of elongation complexes and the role of various transcription factors. Furthermore, studies using engineered cells with amanitin-resistant Pol II mutants have demonstrated that the C-terminal domain (CTD) of the polymerase, while not essential for elongation, is required for proper transcription termination. oup.com When cells expressing a CTD-deficient, amanitin-resistant Pol II are treated with amanitin to inhibit the endogenous wild-type enzyme, a pervasive failure in transcription termination is observed, highlighting amanitin's utility in dissecting the specific functions of different polymerase domains. oup.com

Contributions to Understanding Post-Transcriptional Regulation

Post-transcriptional regulation encompasses the mechanisms that control the stability, processing, and translation of mRNA after it has been synthesized. Beta-amanitin is a critical tool for these studies because it allows researchers to uncouple transcription from subsequent regulatory events. By using beta-amanitin to abruptly halt the synthesis of new mRNA, scientists can monitor the decay rates of existing transcripts. babraham.ac.uk

This method has been widely used to determine the half-life of specific mRNAs. For example, in studies of interleukin-1 (IL-1) gene expression, researchers used alpha-amanitin (B190558) to show that although the genes for IL-1 alpha and IL-1 beta are transcribed at similar rates, IL-1 beta mRNA is significantly more stable. nih.gov This difference in mRNA half-life is a key post-transcriptional mechanism that accounts for the higher abundance of IL-1 beta protein. nih.gov These types of pulse-chase experiments, made possible by inhibitors like beta-amanitin, are fundamental to understanding how gene expression is fine-tuned after the initial act of transcription. fmi.chbabraham.ac.uk

Modulation of Specific Promoter Activities (e.g., HIV-1 LTR) by Transcriptional Inhibitors

While beta-amanitin is a general inhibitor of Pol II, its effects can be promoter-specific, revealing unique regulatory mechanisms. A striking example is its effect on the long terminal repeat (LTR) promoter of the Human Immunodeficiency Virus (HIV-1). Unexpectedly, studies have shown that treatment with amanitin can lead to the activation of transcription from the HIV-1 LTR, while simultaneously repressing most other promoters. researchgate.netresearchgate.net

This paradoxical activation is linked to the complex regulation of HIV-1 transcription, which often involves a paused RNA polymerase II near the promoter. Research suggests that transcriptional inhibitors like amanitin can enhance the activity of the Positive Transcription Elongation Factor b (P-TEFb), a kinase that phosphorylates the Pol II C-terminal domain and allows the paused polymerase to resume elongation. researchgate.net This finding demonstrates that the HIV-1 LTR is regulated differently from many cellular genes and highlights beta-amanitin's role as a probe to uncover such unique transcriptional circuits. researchgate.netresearchgate.net However, other studies using full-length, replication-competent viruses did not observe this boosting effect, suggesting the regulatory context is critical. asm.org

Utilization in Cell Cycle Research and Apoptosis Pathway Elucidation

Beta-amanitin's ability to halt protein synthesis and induce cell death makes it a powerful tool for studying the cell cycle and apoptosis (programmed cell death). medchemexpress.com Because progression through the cell cycle and the prevention of apoptosis depend on the continuous expression of key regulatory proteins (such as cyclins and anti-apoptotic factors), inhibiting their synthesis with beta-amanitin can trigger cell cycle arrest and cell death. rsc.orgnih.gov

Research has shown that transformed, or cancerous, cells are particularly sensitive to the effects of Pol II inhibition. nih.gov These cells often rely on the overexpression of oncogenes and the constitutive expression of anti-apoptotic genes to survive. Using beta-amanitin, studies have demonstrated that transformed cells require continuous Pol II activity to resist oncogene-induced apoptosis, whereas non-transformed cells tend to undergo growth arrest instead of dying. nih.gov The apoptotic process induced by amanitin has been shown to be dependent on pathways involving the p53 tumor suppressor and caspases, the primary executioners of apoptosis. nih.govtubitak.gov.tr This makes beta-amanitin a valuable agent for elucidating the molecular pathways that control cell survival and death. medchemexpress.comrsc.orgnih.gov

Biosynthesis and Evolutionary Biology of Amanitins

Fungal Sources and Distribution of Amanitins (B175416) (Amanita, Galerina, Lepiota genera)

Amanitins, including the highly toxic β-amanitin, are found in a phylogenetically diverse group of mushrooms. pnas.orgmushroomreferences.com The primary genera known to produce these toxins are Amanita, Galerina, and Lepiota. pnas.orgmushroomreferences.comresearchgate.net These genera belong to different families within the order Agaricales, specifically the Amanitaceae, Strophariaceae, and Agaricaceae, respectively. nih.govd-nb.info This disjunct distribution across unrelated mushroom groups has long been a subject of scientific inquiry. pnas.orgmushroomreferences.comnih.gov

The production of amanitins is not uniform across these genera. Species within the Amanita genus, particularly those in the section Phalloideae such as the infamous "death cap" (Amanita phalloides), are capable of producing a wide array of cyclic peptides, including various amanitins and phallotoxins. pnas.orgresearchgate.netmdpi.com In contrast, species of Galerina and Lepiota primarily synthesize α-amanitin, with some cases reporting small quantities of β-amanitin. researchgate.netmdpi.comnih.gov For instance, Galerina marginata and Lepiota brunneoincarnata are well-documented producers of these toxins. pnas.orgnih.gov The varying complexity of toxin profiles suggests different evolutionary trajectories for the biosynthetic pathways in these fungi. pnas.org

Genetic Determinants of Amanitin Biosynthesis

The synthesis of amanitins is a sophisticated process governed by a specific set of genes that encode precursor peptides and the enzymes required for their modification. mushroomreferences.commdpi.com This ribosomal synthesis pathway is a hallmark of these toxic mushrooms. nih.govd-nb.info

The foundation of amanitin biosynthesis lies within the MSDIN gene family . pnas.orgmdpi.com This family is named for the conserved first five amino acid residues (Met-Ser-Asp-Ile-Asn) of the precursor peptides they encode. nih.govmdpi.com These genes produce proproteins, typically 34-37 amino acids in length, which contain a hypervariable "toxin" region of 7-10 amino acids flanked by conserved sequences. nih.govnih.gov It is this core region that, after processing, becomes the final cyclic peptide toxin. researchgate.net

Genomic studies have revealed a significant expansion of the MSDIN gene family, particularly in Amanita species. pnas.org For example, Amanita pallidorosea and Amanita subjunquillea have been found to possess 29 and 18 MSDIN genes, respectively. nih.gov This expansion is a key factor in the diverse array of cyclic peptides produced by these fungi. pnas.org In contrast, sequenced Galerina species typically have only a single MSDIN gene that encodes α-amanitin, and Lepiota brunneoincarnata has been found to have two. pnas.org

Once the MSDIN precursor peptides are synthesized by ribosomes, they undergo a series of post-translational modifications, catalyzed by specific enzymes, to become mature toxins. pnas.org A crucial enzyme in this pathway is a specialized prolyl oligopeptidase (POPB) . nih.govd-nb.infomdpi.com POPB is responsible for both cleaving the precursor peptide and catalyzing the macrocyclization of the core amino acid sequence to form the characteristic cyclic structure of amanitins. d-nb.infomdpi.com Notably, toxin-producing species of Amanita and Galerina possess two POP genes, POPA and POPB, whereas non-toxic relatives have only a single POP gene, suggesting POPB has a specialized role in toxin biosynthesis. nih.govd-nb.infonih.gov

Further modifications are carried out by other enzymes, including a flavin-containing monooxygenase (FMO1) and a cytochrome P450 (P450-29) . pnas.orgmushroomreferences.com These enzymes are oxygenases that are critical for the hydroxylation and, in the case of α-amanitin, the formation of the tryptathionine bridge (a thioether linkage between tryptophan and cysteine residues) that creates the bicyclic structure. pnas.orggoogle.com The genes for these enzymes, along with POPB, are essential components of the amanitin biosynthetic pathway. pnas.orgmushroomreferences.com

Characterization of the MSDIN Gene Family and Precursor Peptides

Evolutionary Trajectories of Amatoxin Biosynthesis Genes

The scattered phylogenetic distribution of amanitin production points to a complex evolutionary history involving dynamic genetic processes. pnas.orgresearchgate.net

The arrangement of amanitin biosynthesis genes on the chromosomes differs significantly among the toxin-producing genera. pnas.org In Galerina marginata, the biosynthetic genes, including those for an MSDIN precursor, POPB, and FMO1, are located in a compact cluster spanning approximately 111 kilobases. pnas.orggoogle.com This clustering is a common feature for secondary metabolite genes in fungi, as it can facilitate coordinated gene expression and horizontal transfer. asm.org

In stark contrast, the amanitin biosynthesis genes in Amanita species are not found in a single cluster. pnas.orgnih.gov Instead, they are dispersed across a large portion of the genome. pnas.org For instance, in Amanita subjunquillea, these genes are scattered over a region of about 15 megabase pairs. pnas.org The genomic organization in Lepiota also shows a dispersed pattern, differing from both Amanita and Galerina. pnas.org

The most prominent hypothesis to explain the presence of nearly identical toxins and biosynthetic genes in such distantly related fungi is horizontal gene transfer (HGT) . pnas.orgmushroomreferences.comnih.gov HGT is the movement of genetic material between organisms other than by vertical transmission from parent to offspring. researchgate.net Phylogenetic analyses of the key biosynthetic genes, including MSDIN, POPB, FMO1, and P450-29, show that their evolutionary history is incongruent with the species' evolutionary tree. pnas.orgnih.gov The genes from Amanita, Galerina, and Lepiota are more closely related to each other than would be expected, which strongly supports the HGT hypothesis. pnas.orgnih.govnih.govnih.gov

It is posited that the amanitin biosynthesis pathway likely originated in an ancestral fungal species as a gene cluster. pnas.org This cluster was then transferred to recipient species, such as the ancestors of modern-day Amanita, Galerina, and Lepiota. pnas.orgmushroomreferences.com Following the transfer, the gene cluster underwent different evolutionary fates in each lineage. In Galerina, the cluster was largely maintained. In Amanita, the genes became physically unlinked and dispersed throughout the genome, accompanied by a significant expansion of the MSDIN gene family, leading to a more complex toxin profile. pnas.org This suggests that HGT, followed by significant genomic rearrangement and gene duplication, has been a major driver in the evolution of amanitin biosynthesis in these deadly mushrooms. pnas.orgresearchgate.net

Diversification of the MSDIN Family and Peptide Repertoire Expansion

The biosynthesis of amatoxins and phallotoxins originates from the MSDIN gene family, named for the conserved methionine-serine-aspartic acid-isoleucine-asparagine sequence in the precursor peptides. pnas.orgnih.gov The evolutionary trajectory of this gene family reveals significant diversification, particularly within the Amanita genus, leading to a vast expansion of the cyclic peptide repertoire. This diversification contrasts sharply with the more constrained peptide profiles observed in other amanitin-producing genera like Galerina and Lepiota. pnas.org

Analysis of multiple fungal genomes has shown that the MSDIN gene family has undergone a remarkable expansion in amanitin-producing Amanita species. pnas.org For instance, draft genomes of the "Death Cap" (Amanita phalloides) and the "Destroying Angel" (Amanita bisporigera) each contain approximately 30 MSDIN genes. datadryad.org Similarly, studies have identified 29 MSDINs in Amanita pallidorosea and 18 in Amanita subjunquillea. nih.gov Across various sequenced amanitin-producing Amanita species, the number of MSDIN genes typically ranges from 19 to 40 per genome. pnas.org This genetic expansion provides the foundation for producing a wide array of cyclic peptides, with at least 12 distinct cyclic peptides reported in A. phalloides alone. pnas.org

This expansion is a hallmark of Amanita section Phalloideae. pnas.orgdatadryad.org In stark contrast, fungi from the Lepiota and Galerina genera possess a much smaller and less varied set of MSDIN genes. Sequenced Lepiota species have between two and six MSDIN genes, while available Galerina genomes each encode only a single MSDIN gene responsible for producing α-amanitin. pnas.org Consequently, the peptide profile of these mushrooms is significantly less complex. Galerina primarily synthesizes α-amanitin, with trace amounts of β-amanitin likely resulting from chemical deamination rather than a distinct genetic origin. pnas.org

The diversification within the Amanita MSDIN family means that a large portion of their genetic capacity is directed towards producing peptides whose functions and structures are not yet known. datadryad.orgnih.gov Genome-guided research approaches have begun to uncover this hidden diversity. By sequencing genomes and then searching for the predicted peptide products via mass spectrometry, researchers have identified novel compounds. nih.gov For example, two previously unknown cyclic peptides, cycloamanide E and cycloamanide F, were discovered in A. phalloides using this method. datadryad.org Another study focusing on Amanita rimosa and Amanita exitialis identified 46 novel MSDIN genes, with evidence that at least 12 are translated into new cyclic peptides. nih.govresearchgate.net

This rapid expansion and divergence of the MSDIN gene family underscore a significant evolutionary strategy within lethal Amanita, generating a large reservoir of cyclic peptides. datadryad.orgnih.gov The combined potential of A. bisporigera and A. phalloides alone is estimated to be over 50 different cyclic hexa-, hepta-, octa-, nona-, and decapeptides. datadryad.org

Research Findings

The following tables summarize the number of MSDIN genes identified in various amanitin-producing mushroom species and list some of the novel cyclic peptides discovered through genome-guided analysis.

Table 1: Comparison of MSDIN Gene Counts in Different Fungal Genera

| Genus | Species | Number of MSDIN Genes | Key Peptides Produced |

|---|---|---|---|

| Amanita | A. phalloides | ~30 | α-amanitin, β-amanitin, Phalloidin, Phallacidin, Cycloamanides |

| Amanita | A. bisporigera | ~30 | α-amanitin, Phallacidin |

| Amanita | A. pallidorosea | 29 | Amatoxins, Phallotoxins |

| Amanita | A. subjunquillea | 18 | Amatoxins, Phallotoxins |

| Amanita | A. molliuscula | 17 (21 genes) | Trace α-amanitin, Novel Peptides |

| Amanita | A. exitialis | Not specified, but multiple | α-amanitin, β-amanitin, Amanexitide, Phallacidin |

| Galerina | G. marginata | 1 | α-amanitin |

| Lepiota | L. brunneoincarnata | 2 | α-amanitin |

| Lepiota | Various species | 2-6 | α-amanitin |

Data sourced from references: pnas.orgnih.govdatadryad.orgwu.ac.thmdpi.com

Table 2: Examples of Novel Cyclic Peptides Identified in Amanita Species

| Species | Novel Peptide Discovered | Structure |

|---|---|---|

| Amanita phalloides | Cycloamanide E | cyclo(SFFFPVP) |

| Amanita phalloides | Cycloamanide F | cyclo(IVGILGLP) |

| Amanita molliuscula | Two unnamed novel peptides | Not fully specified |

Data sourced from references: datadryad.orgnih.govmdpi.com

Synthetic Analogues, Derivatives, and Conjugates of Beta Amanitin in Research

Design and Synthesis of Beta-Amanitin Analogues for Structure-Activity Relationship Studies

The exploration of beta-amanitin's structure-activity relationships (SAR) has been a key focus of synthetic chemistry, aiming to understand the molecular determinants of its toxicity and to create novel derivatives for therapeutic and research applications. The bicyclic octapeptide structure of amatoxins, with their unique tryptathionine linkage, has been a formidable synthetic challenge. nih.gov However, recent advancements have enabled the total synthesis of α- and β-amanitin, opening the door for the creation of various analogues. researchgate.netdntb.gov.uanih.gov

SAR studies have revealed that specific modifications to the beta-amanitin structure can significantly alter its inhibitory activity against RNA polymerase II. For instance, the 6'-hydroxyl group on the tryptophan residue is not only crucial for toxicity but also serves as a primary handle for conjugation to delivery vehicles. rsc.orgmdpi.com Modifications at other positions, such as the 7'-position of tryptophan, have been shown to be well-tolerated, with some derivatives maintaining significant activity against RNA polymerase II. rsc.org Researchers have synthesized various amanitin-linker derivatives by modifying the 6'-OH-Tryptophan or the sulfoxide (B87167) group of the cysteine to investigate the impact on cytotoxicity and tolerability. heidelberg-pharma.com These synthetic efforts have led to the discovery of analogues with near-native toxicity and have helped to inform the design of more effective and stable conjugates. researchgate.net

| Modification Site | Observation from SAR Studies | Impact on Activity | Reference(s) |

| 6'-Hydroxyl of Tryptophan | Provides a preferred handle for chemical functionalization. | Moderate importance for toxicity; crucial for conjugation. | rsc.org |

| 7'-Position of Tryptophan | Tolerant to modifications like amine and arylazo substitutions. | Analogs remained active towards RNA pol II, with some Ki values up to 8 times that of α-amanitin. | rsc.org |

| Asparagine/Aspartic Acid Carboxyl Group | Early attempts at linker-less conjugation to IgG lysines. | Resulted in ADCs with good plasma stability and high cytotoxicity, but low conjugation yield. | mdpi.comrsc.org |

| Dihydroxy-isoleucine Hydroxyl Group | Used for conjugation to antibody lysine (B10760008) residues. | Produced ADCs with excellent in vitro cytotoxicity but lacked stability in circulation. | rsc.org |

| Tryptathionine Sulfoxide | (R)-sulfoxide diastereomer is significantly more toxic than the (S)-sulfoxide. | The stereochemistry of the sulfoxide is critical for biological activity. | rsc.org |

Development of Conjugates for Targeted Cellular Delivery in Research Applications